Ethyl 2-carboethoxybenzoylformate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

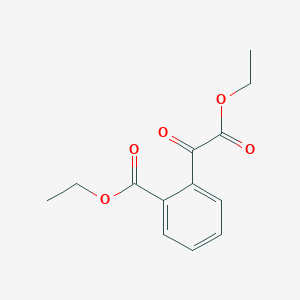

Ethyl 2-carboethoxybenzoylformate, also known as ethyl benzoylformate or ethyl benzoylacetate, is a chemical compound with the molecular formula C<sub>11</sub>H<sub>12</sub>O<sub>4</sub>. It is a colorless to pale yellow liquid with a fruity odor. The compound is commonly used as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of ethyl 2-carboethoxybenzoylformate involves the reaction of benzoyl chloride with ethyl acetate in the presence of a base (such as pyridine or triethylamine). The reaction proceeds through an acylation process, resulting in the formation of the desired product. The overall reaction can be represented as follows:Benzoyl chloride+Ethyl acetate→Ethyl 2-carboethoxybenzoylformate+HCl

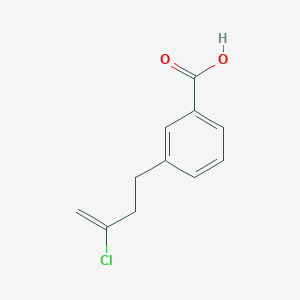

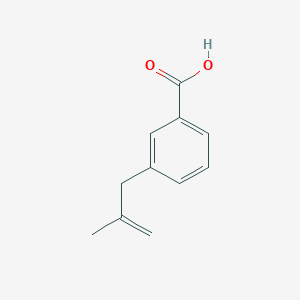

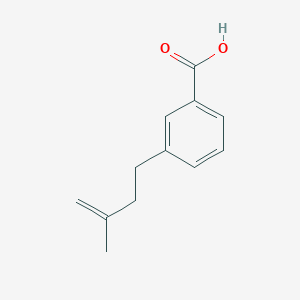

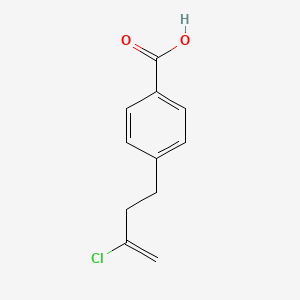

Molecular Structure Analysis

The molecular structure of ethyl 2-carboethoxybenzoylformate consists of a benzoyl group (benzene ring with a carbonyl group) attached to an ethyl ester group. The ester functionality imparts reactivity and solubility to the compound.Chemical Reactions Analysis

Ethyl 2-carboethoxybenzoylformate can participate in various chemical reactions, including:- Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

- Reduction: The carbonyl group can be reduced to the corresponding alcohol using reducing agents.

- Acylation: The benzoyl group can undergo further acylation reactions with other nucleophiles.

Physical And Chemical Properties Analysis

- Physical Properties :

- Molecular Weight: 208.21 g/mol

- Melting Point: Approximately 30°C

- Boiling Point: Approximately 220°C

- Solubility: Soluble in organic solvents (e.g., acetone, ethanol, dichloromethane)

- Chemical Properties :

- Reacts with nucleophiles (e.g., amines, alcohols) due to the electrophilic carbonyl group.

- Sensitive to acidic and basic conditions.

Applications De Recherche Scientifique

Antimicrobial and Antioxidant Studies

Ethyl 2-carboethoxybenzoylformate derivatives have shown significant applications in antimicrobial and antioxidant studies. Compounds synthesized from this chemical showed excellent antibacterial and antifungal properties, as well as profound antioxidant potential (Raghavendra et al., 2016).

Hypoglycemic Potential

This compound plays a role in the synthesis of cyclic guanidines, which have shown potent antidiabetic effects. These derivatives stimulate insulin secretion and reduce liver glycogenolysis, showcasing their hypoglycemic potential (Spasov et al., 2017).

Cytotoxic Activity

Carboxamide derivatives of benzoylformate, including ethyl 2-carboethoxybenzoylformate, have been studied for their cytotoxic activity. These compounds exhibited potent cytotoxicity against various cancer cell lines, indicating their potential in cancer research (Deady et al., 2005).

Anti-inflammatory Activity

Ethyl derivatives of benzoylformate were examined for their anti-inflammatory, analgesic, and antipyretic activities. These studies are crucial for developing new therapeutic agents for inflammation-related conditions (Abignente et al., 1983).

Enantioselective Synthesis

Ethyl 2-carboethoxybenzoylformate is used in the enantioselective synthesis of various compounds, which are precursors to drugs used for treating neurodegenerative diseases, migraines, and diabetes (Silveira & Coelho, 2005).

Albumin Binding Parameters

Studies have been conducted to understand the albumin binding parameters of clofibrate-related drugs, which include derivatives of ethyl benzoylformate. These parameters are important for drug transport and activity in vivo (Nazareth et al., 1974).

Diverse Trifluoromethyl Heterocycles Synthesis

This compound is used as a precursor for the synthesis of a wide range of trifluoromethyl heterocycles, highlighting its versatility in organic synthesis and pharmaceutical applications (Honey et al., 2012).

Safety And Hazards

- Ethyl 2-carboethoxybenzoylformate is considered harmful if ingested, inhaled, or absorbed through the skin.

- It may cause irritation to the eyes, skin, and respiratory tract.

- Proper handling, protective equipment, and ventilation are essential when working with this compound.

Orientations Futures

Research on the applications of ethyl 2-carboethoxybenzoylformate in drug synthesis, materials science, or other fields could provide valuable insights for its future use.

Propriétés

IUPAC Name |

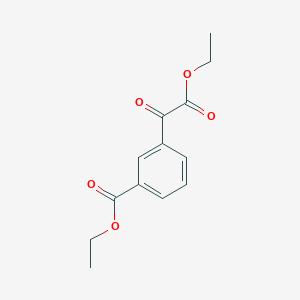

ethyl 2-(2-ethoxy-2-oxoacetyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O5/c1-3-17-12(15)10-8-6-5-7-9(10)11(14)13(16)18-4-2/h5-8H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNPTUQBEYTUHRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641272 |

Source

|

| Record name | Ethyl 2-[ethoxy(oxo)acetyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-carboethoxybenzoylformate | |

CAS RN |

732249-79-5 |

Source

|

| Record name | Ethyl 2-[ethoxy(oxo)acetyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.